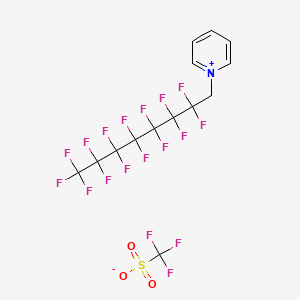
Pyridinium, 1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)-, trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate is a highly fluorinated quaternary ammonium compound. It is known for its antiseptic properties and is structurally related to cetylpyridinium chloride . This compound is characterized by its unique chemical structure, which includes a perfluorooctyl group attached to a pyridinium ring, making it highly hydrophobic and chemically stable.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate involves the reaction of perfluorooctyl iodide with pyridine in the presence of a base, followed by the addition of trifluoromethanesulfonic acid to form the trifluoromethanesulfonate salt . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield
Purification Steps: Including crystallization and recrystallization to obtain high-purity product
Quality Control: Rigorous testing to ensure the compound meets industry standards
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: Where the pyridinium group can be substituted with other nucleophiles
Oxidation and Reduction Reactions: Though less common due to the stability of the perfluorooctyl group
Common Reagents and Conditions
Nucleophiles: Such as halides, thiols, and amines for substitution reactions
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Can yield various substituted pyridinium salts
Oxidation Reactions: May produce oxidized derivatives of the pyridinium ring
Reduction Reactions: Can lead to reduced forms of the pyridinium compound
Scientific Research Applications
N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst
Biology: Investigated for its antimicrobial properties and potential use in disinfectants
Medicine: Explored for its antiseptic properties and potential use in wound care
Industry: Utilized in the production of fluorinated surfactants and coatings
Mechanism of Action
The mechanism of action of N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The perfluorooctyl group enhances its hydrophobic interactions with the lipid membrane, while the pyridinium group facilitates binding to the cell surface .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A structurally related quaternary ammonium compound with similar antiseptic properties
Benzalkonium Chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic
Uniqueness
N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate is unique due to its highly fluorinated structure, which imparts greater chemical stability and hydrophobicity compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring long-lasting antimicrobial activity and resistance to harsh chemical environments .
Properties
CAS No. |
25061-59-0 |
|---|---|
Molecular Formula |
C14H7F18NO3S |
Molecular Weight |
611.25 g/mol |
IUPAC Name |
1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)pyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H7F15N.CHF3O3S/c14-7(15,6-29-4-2-1-3-5-29)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)28;2-1(3,4)8(5,6)7/h1-5H,6H2;(H,5,6,7)/q+1;/p-1 |
InChI Key |
YBVIGZGPYGVIDI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















